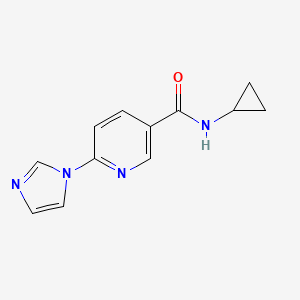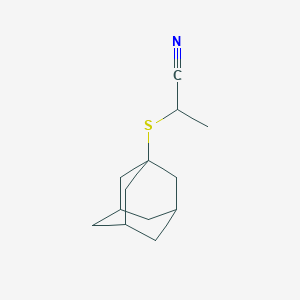
2-(1-Adamantylsulfanyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantylsulfanyl)propanenitrile, also known as ADSN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADSN is a nitrile derivative of adamantane, a cyclic hydrocarbon that is known for its unique structural properties. ADSN has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile is not fully understood. However, it has been suggested that 2-(1-Adamantylsulfanyl)propanenitrile may act as an inhibitor of enzymes that are involved in the inflammatory response. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, which may make it a potential candidate for the development of anti-inflammatory drugs. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit potential anti-cancer properties, although further research is needed to fully understand its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Adamantylsulfanyl)propanenitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects, which may make it a useful tool for scientific research. However, there are also limitations to the use of 2-(1-Adamantylsulfanyl)propanenitrile in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile may exhibit toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(1-Adamantylsulfanyl)propanenitrile in scientific research. One potential direction is the development of anti-inflammatory drugs based on the structure of 2-(1-Adamantylsulfanyl)propanenitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile, which may lead to the development of new drugs and therapies. 2-(1-Adamantylsulfanyl)propanenitrile may also be used as a building block in the synthesis of new compounds with potential applications in various fields, including medicine and material science.
Méthodes De Synthèse
2-(1-Adamantylsulfanyl)propanenitrile can be synthesized through a multi-step process that involves the reaction of 1-adamantyl mercaptan with acrylonitrile in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(1-Adamantylsulfanyl)propanenitrile. Other methods of synthesis have also been reported, including the reaction of 1-adamantyl mercaptan with cyanogen bromide, and the reaction of 1-adamantyl mercaptan with chloroacetonitrile.
Applications De Recherche Scientifique
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including adamantane-based ligands for metal complexes. 2-(1-Adamantylsulfanyl)propanenitrile has also been used as a building block in the synthesis of potential anti-cancer agents. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
2-(1-adamantylsulfanyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-9(8-14)15-13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFNZONEZUUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
![1-[(3-Bromophenyl)methyl]pyridin-2-one](/img/structure/B7507320.png)
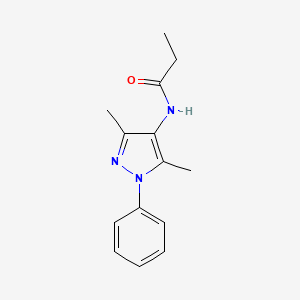
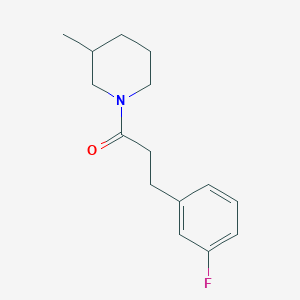
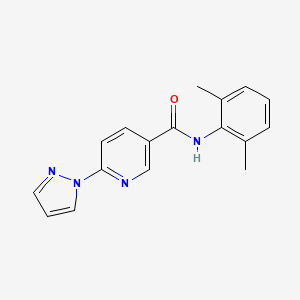
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)




